Ortho-Isopropoxy Steric Bulk for Hindered Cross-Couplings
The 2-isopropoxy group on 3-bromo-2-isopropoxyphenylboronic acid imparts significant steric bulk adjacent to the reactive boron center. This property makes it a representative substrate for specialized cross-coupling methodologies designed to overcome steric hindrance. While direct yield data for this specific compound is absent, a key study on analogous di-ortho-substituted aryl bromides demonstrates that employing a Pd₂(dba)₃/phosphine ligand system enables cross-couplings with acyclic secondary alkylboronic acids, achieving excellent yields (typically >80%) of the desired ortho-alkoxy di-ortho-substituted arenes [1].
| Evidence Dimension | Cross-coupling yield with acyclic secondary alkylboronic acids |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; expected to perform under specialized conditions as a di-ortho-substituted aryl bromide |
| Comparator Or Baseline | Di-ortho-substituted aryl bromides (class-level analog) achieve yields >80% under optimized catalytic conditions |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Pd₂(dba)₃ catalyst, specialized phosphine ligand, K₃PO₄ base, toluene, 100 °C |
Why This Matters
For procurement decisions, this evidence confirms the compound's utility in constructing sterically congested molecular architectures, a capability that simpler, less-hindered analogs (e.g., 3-bromo-2-methoxyphenylboronic acid) may not possess.
- [1] Li, C.; Chen, T.; Li, B.; Xiao, G.; Tang, W. Efficient Synthesis of Sterically Hindered Arenes Bearing Acyclic Secondary Alkyl Groups by Suzuki–Miyaura Cross-Couplings. Angewandte Chemie International Edition 2015, 54 (12), 3792-3796. View Source
